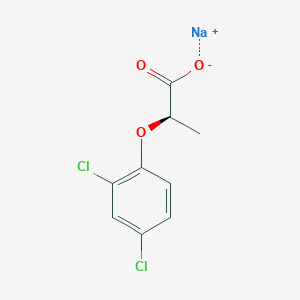
1,2-Dimethyl-13C2-benzene
Vue d'ensemble
Description
Synthesis Analysis
1,2-Dimethyl-13C2-benzene's synthesis involves specific reactions where precursors are combined under controlled conditions to introduce the ^13C isotopes into the benzene ring. Research into similar compounds provides insight into potential methods for synthesizing substituted benzene derivatives, including reactions with specific reagents under conditions that might be adapted for synthesizing 1,2-Dimethyl-13C2-benzene (Kitamura et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds related to 1,2-Dimethyl-13C2-benzene, such as various dimethylbenzene derivatives, has been analyzed using techniques like X-ray diffraction, which provides detailed information on the arrangement of atoms within the molecule. These studies help in understanding the geometric configuration, bond lengths, and angles, essential for comprehending the molecular structure of 1,2-Dimethyl-13C2-benzene and its electronic properties (Goralski et al., 1981).
Chemical Reactions and Properties
Research on similar benzene derivatives shows various chemical reactions, including electrophilic substitutions, which could be applicable to 1,2-Dimethyl-13C2-benzene. These reactions are crucial for further chemical modifications and the synthesis of more complex compounds (Dam et al., 1999).
Physical Properties Analysis
The physical properties of 1,2-Dimethyl-13C2-benzene, such as boiling point, melting point, and solubility, are essential for its handling and application in various scientific experiments. Studies on similar compounds provide insights into methods for determining these properties, contributing to a comprehensive understanding of 1,2-Dimethyl-13C2-benzene (Atria et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents and conditions, are critical for the utilization of 1,2-Dimethyl-13C2-benzene in synthetic chemistry and materials science. Investigations into the reactivity of similar compounds under various conditions can offer valuable guidelines for the chemical manipulation of 1,2-Dimethyl-13C2-benzene (Doyle et al., 1995).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1,2-Dimethyl-13C2-benzene is used in various synthetic and structural analysis processes. For example, Dahrouch et al. (2001) discuss the preparation of 2,5-Dimethyl-1,4-bis(carboxyalkyl)benzenes and the structural analysis of trans-1,5-Bis(trimethylsilyl)-2,6-diethyl-4,8-dimethyl-s-indacene by X-ray diffraction, highlighting its role in the synthesis and structural elucidation of complex organic compounds (Dahrouch et al., 2001).
Interaction with Ionic Liquids
The interaction of benzene derivatives with ionic liquids has been studied to understand the structural changes in liquid mixtures. Deetlefs et al. (2005) used neutron diffraction to investigate the structure of liquid mixtures of 1,3-dimethylimidazolium hexafluorophosphate with benzene, observing significant alterations in the ionic liquid structure due to the presence of benzene (Deetlefs et al., 2005).
Kinetics and Ignition Studies
The kinetics of oxidation and ignition of dimethylbenzene compounds have been extensively studied to understand their reactivity and combustion properties. Gaïl et al. (2008) provided experimental results for the oxidation of 1,2-dimethylbenzene, offering insights into its higher reactivity compared to other dimethylbenzene isomers (Gaïl et al., 2008).
Catalysis and Chemical Synthesis
Benzene derivatives play a crucial role in catalysis and as intermediates in chemical synthesis. For instance, Kitamura et al. (2013) explored the synthesis of 1,2-bis(trimethylsilyl)benzene derivatives using a hybrid metal in the presence of LiCl, demonstrating its application in the synthesis of substituted benzene compounds (Kitamura et al., 2013).
Supramolecular Architecture
The crystalline forms and supramolecular architecture of benzene derivatives have been a subject of interest. Qian et al. (2012) studied the crystal structures of specific benzene derivatives, revealing their supramolecular interactions and arrangement (Qian et al., 2012).
Safety And Hazards
“1,2-Dimethyl-13C2-benzene” is classified as a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It is harmful in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is toxic to aquatic life and harmful to aquatic life with long-lasting effects .
Propriétés
IUPAC Name |
1,2-di((113C)methyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3/i1+1,2+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQNGGLPUBDAKN-ZDOIIHCHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C1=CC=CC=C1[13CH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80480402 | |
| Record name | 1,2-Dimethyl-13C2-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-13C2-benzene | |
CAS RN |
116599-62-3 | |
| Record name | 1,2-Dimethyl-13C2-benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80480402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 116599-62-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














